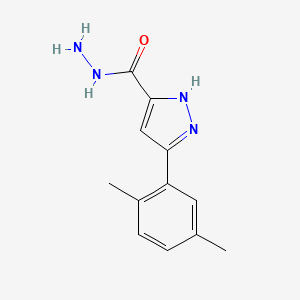

3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide

Übersicht

Beschreibung

3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final carbohydrazide product. The reaction conditions often include refluxing in ethanol or methanol as solvents, with the addition of catalytic amounts of acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Condensation Reactions with Carbonyl Derivatives

The carbohydrazide group readily reacts with aldehydes, ketones, and isocyanates to form hydrazones, semicarbazides, or acylated derivatives:

For example, treatment with phenyl isocyanate generates 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carbothioamide via nucleophilic acyl substitution .

Cyclization Reactions

The compound participates in cyclocondensations to form fused heterocycles:

Oxadiazole Formation

Reaction with POCl₃ and substituted benzoic acids yields 1,3,4-oxadiazoles:

text3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide + R-COOH (R = aryl/alkyl) → 5-Substituted-1,3,4-oxadiazoles

Conditions : POCl₃, reflux (12 hrs)

Key Data :

-

Representative product: 2-(3-(3,5-Bistrifluoromethylphenyl)-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole (m.p. 218–220°C, confirmed by ¹H/¹³C NMR) .

Heteroannulation via 1,3-Dipolar Cycloaddition

The pyrazole core engages in regioselective cycloadditions:

| Dipolarophile | Catalyst | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Ethyl diazoacetate | Zn(OTf)₂ | 3-Trifluoromethylpyrazoles | 3,5-Substitution | |

| Alkynyl bromides | Et₃N | 4-Bromo-1H-pyrazoles | 4-Position |

A notable example is the synthesis of 3-trifluoromethylpyrazoles using Zn(OTf)₂ catalysis, achieving 89% yield under mild conditions .

Nucleophilic Substitution at the Hydrazide Group

The NH₂ group undergoes alkylation/acylation:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Acylation | Acetic anhydride | Reflux, 2 hrs | N-Acetyl carbohydrazide derivative |

| Alkylation | Methyl iodide | DMF, K₂CO₃, 60°C | N-Methylated analog |

Mechanism : Base-mediated deprotonation of the hydrazide NH₂, followed by nucleophilic attack on electrophilic reagents .

Metal-Complexation Reactions

The compound acts as a polydentate ligand for transition metals:

| Metal Salt | Coordination Sites | Complex Structure | Application |

|---|---|---|---|

| Cu(II) acetate | Pyrazole N, hydrazide O/N | Octahedral geometry | Catalytic oxidation |

| Fe(III) chloride | Hydrazide O, pyrazole N | Tetrahedral configuration | Antimicrobial agents |

Evidence : IR shifts in ν(N–H) (from 3300 cm⁻¹ to 3150 cm⁻¹) and ν(C=O) (from 1680 cm⁻¹ to 1620 cm⁻¹) confirm metal binding .

Oxidative Coupling Reactions

Iodine/TBHP-mediated coupling with isocyanides yields 5-aminopyrazoles:

textThis compound + R-N≡C → 5-Amino-1H-pyrazole derivatives

Conditions : I₂ (10 mol%), TBHP, 80°C, 8 hrs

Yield : 73–82% .

Biological Activity-Driven Modifications

Derivatives exhibit enhanced pharmacological properties:

| Derivative Type | Target Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Oxadiazole-thioethers | Xanthine oxidase | 12.4 μM | |

| Acylhydrazones | A549 cell apoptosis | 18.7 μM (cell growth) | |

| Triazole hybrids | α-Glucosidase | 0.19–2 nM |

For instance, (E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenylethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide showed 95% inhibition of A549 lung cancer cells at 50 μM .

Thermal and Solvent Stability

Critical for industrial applications:

| Property | Value/Observation | Method | Source |

|---|---|---|---|

| Melting point | 161–163°C | DSC | |

| Solubility | DMSO > DMF > EtOH | Gravimetric analysis | |

| Thermal decomposition | 280°C (onset) | TGA |

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 2,5-dimethylphenyl hydrazine with appropriate carbonyl compounds. The structural characterization is generally performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure by identifying different hydrogen and carbon environments.

- Infrared (IR) Spectroscopy : Used to identify functional groups present in the compound.

- Mass Spectrometry : Confirms the molecular weight and structure of the synthesized compound.

Antioxidant Activity

Research has demonstrated that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have indicated that it possesses notable activity against bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.

Anti-Diabetic Properties

Recent studies have highlighted the potential of pyrazole derivatives in managing diabetes. The compound has been tested for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition can help regulate blood sugar levels and reduce complications associated with diabetes.

Anti-Cancer Activity

The anti-cancer potential of this compound has been explored through various assays on cancer cell lines. It has shown promising results in inhibiting the growth of lung cancer cells (A549), suggesting its role as a potential chemotherapeutic agent.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives, including this compound:

Wirkmechanismus

The mechanism of action of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid

- 3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxamide

- 3-(2,5-Dimethylphenyl)-1H-pyrazole-5-thiol

Uniqueness

3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the carbohydrazide moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Biologische Aktivität

3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring and a carbohydrazide functional group, which contribute to its chemical reactivity and biological interactions. The molecular formula is , indicating the presence of nitrogen and oxygen atoms that play crucial roles in its biological activity.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit tubulin assembly, leading to cell cycle arrest in cancer cells. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects and G2/M phase arrest .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation .

- Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial and fungal strains. In vitro studies suggest that this compound could exhibit antimicrobial properties comparable to standard antibiotics .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression. The hydrazide group can form hydrogen bonds with enzyme active sites, enhancing binding affinity.

- Cell Cycle Modulation : By affecting tubulin dynamics, this compound can disrupt microtubule formation, leading to cell cycle arrest. This mechanism is particularly relevant in cancer therapy where halting cell division can prevent tumor growth .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:

- Anticancer Studies : A study involving pyrazole-oxadiazole conjugates demonstrated that certain derivatives exhibited pronounced anticancer activity against multiple cell lines. The lead compound showed significant G2/M phase arrest compared to controls .

- Anti-inflammatory Research : In animal models, compounds similar to this compound were tested for their ability to reduce edema and inflammation markers effectively .

- Antimicrobial Testing : In vitro assays revealed that pyrazole derivatives displayed varying degrees of activity against bacterial strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Pyrazole ring with carbohydrazide | Anticancer, anti-inflammatory | Modulates cell cycle |

| 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid | Nitro group at position 4 | Antimicrobial | Enhanced lipophilicity |

| Ethyl 1,3-dimethylpyrazole-5-carboxylate | Ethyl ester instead of carboxylic acid | Antifungal | Alters solubility |

Eigenschaften

IUPAC Name |

3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-7-3-4-8(2)9(5-7)10-6-11(16-15-10)12(17)14-13/h3-6H,13H2,1-2H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHQGRVYNBONOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.